5-Methyl-1,3,5-trinitrohexahydropyrimidine
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Overview
Description
5-METHYL-1,3,5-TRINITRO-1,3-DIAZINANE is a nitrogen-containing heterocyclic compound. It is part of the diazinane family, which consists of a saturated four-carbon, two-nitrogen ring. This compound is notable for its energetic properties and is often studied in the context of explosives and propellants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-1,3,5-TRINITRO-1,3-DIAZINANE typically involves nitration reactions. One common method is the nitration of methyl-substituted diazinane using nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and careful handling due to the highly reactive nature of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure safety and efficiency. The use of automated systems helps in maintaining the precise reaction conditions required for the nitration process. Additionally, the purification of the final product is crucial to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-1,3,5-TRINITRO-1,3-DIAZINANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted diazinane compounds.
Scientific Research Applications
5-METHYL-1,3,5-TRINITRO-1,3-DIAZINANE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nitrogen-containing heterocycles.
Biology: Studied for its potential effects on biological systems, particularly in the context of its energetic properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to release energy upon decomposition.
Mechanism of Action
The mechanism of action of 5-METHYL-1,3,5-TRINITRO-1,3-DIAZINANE involves the decomposition of the nitro groups, leading to the release of energy. This process is facilitated by the breaking of N–NO2 bonds, which releases nitrogen dioxide. The molecular targets include the nitrogen atoms within the diazinane ring, and the pathways involve the formation of intermediate radicals that further decompose to release energy .
Comparison with Similar Compounds
Similar Compounds
1,3,5-TRINITRO-1,3,5-TRIAZINE: Another nitrogen-containing heterocycle with similar energetic properties.
1,3,5-TRIMETHYL-1,3,5-TRIAZINANE: A related compound with methyl groups instead of nitro groups.
Uniqueness
5-METHYL-1,3,5-TRINITRO-1,3-DIAZINANE is unique due to its specific arrangement of nitro groups and the presence of a methyl group, which influences its reactivity and stability. This compound’s energetic properties make it particularly valuable in applications requiring controlled energy release .
Properties
CAS No. |
81340-16-1 |
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Molecular Formula |
C5H9N5O6 |
Molecular Weight |
235.16 g/mol |
IUPAC Name |
5-methyl-1,3,5-trinitro-1,3-diazinane |
InChI |
InChI=1S/C5H9N5O6/c1-5(8(11)12)2-6(9(13)14)4-7(3-5)10(15)16/h2-4H2,1H3 |
InChI Key |
YBXNCONALCRGOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CN(C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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